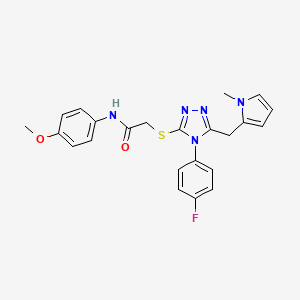
2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis details for this compound were not found, compounds with similar structures typically involve multi-step synthetic routes. These processes often start from the construction of the core heterocyclic framework, followed by stepwise modifications, such as the introduction of the fluorophenyl and methoxyphenyl groups, through nucleophilic substitution reactions, amidation, and alkylation steps. For example, the synthesis of related triazole derivatives involves the cyclization of thiosemicarbazides under acidic or basic conditions, demonstrating the complex chemistry involved in constructing such molecules (Wang et al., 2015).
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
One notable application of structurally related compounds involves the development of selective radioligands for imaging specific protein targets within the body using positron emission tomography (PET). For example, research led by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a selective radioligand designed for imaging the translocator protein (18 kDa) with PET. This work underscores the compound's potential for facilitating in vivo imaging and contributing to our understanding of various physiological and pathological processes (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).
Anticancer Activity
Another application is in the development of novel compounds with potential anticancer effects. Wang et al. (2015) investigated modifications of a structurally similar triazolopyridine acetamide compound as a PI3K inhibitor, revealing its significant anticancer effects and reduced toxicity. This research highlights the therapeutic potential of related compounds in cancer treatment (Wang, X., Mao, S., Cao, L., Xie, X., Xin, M., Lian, J., Cao, Y., & Zhang, S., 2015).
Antimicrobial Screening
Compounds within this chemical family have also been explored for their antimicrobial properties. Mahyavanshi et al. (2011) synthesized derivatives with potential antibacterial, antifungal, and anti-tuberculosis activities. The study contributes to the search for new antimicrobial agents capable of addressing resistant strains of pathogens (MahyavanshiJyotindra, B., ParmarKokila, A., & MahatoAnil, K., 2011).
Anti-inflammatory Research
Investigations into anti-inflammatory compounds are crucial for developing new therapies for various inflammatory disorders. Sunder et al. (2013) synthesized derivatives of a related compound, assessing their anti-inflammatory activity and highlighting their potential for treating inflammation-related conditions (Sunder, K., & Maleraju, J., 2013).
Propiedades
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2S/c1-28-13-3-4-19(28)14-21-26-27-23(29(21)18-9-5-16(24)6-10-18)32-15-22(30)25-17-7-11-20(31-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMKDZRYEDXPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

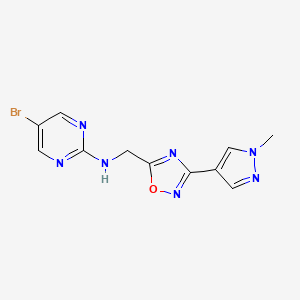

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)

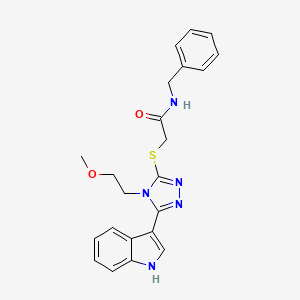
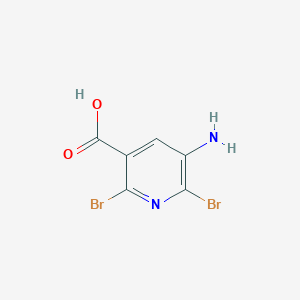
![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)


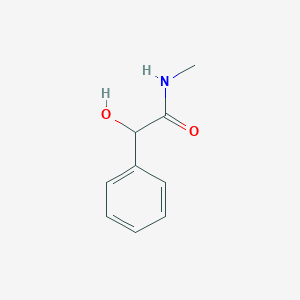
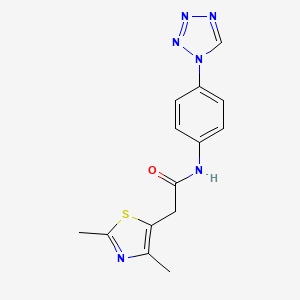
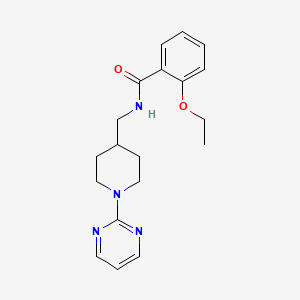
![4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2481649.png)
![(2R)-1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B2481651.png)